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Compound of Interest

Compound Name: 2,5-Di-tert-butylhydroquinone

Cat. No.: B1670977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,5-Di-tert-butylhydroquinone (DTBHQ) is a synthetic phenolic compound with antioxidant

properties. This technical guide provides a comprehensive overview of the available safety and

toxicity data for DTBHQ. The information is compiled from various sources, including safety

data sheets, toxicological reviews, and scientific literature. This document is intended to serve

as a resource for researchers, scientists, and drug development professionals in evaluating the

potential hazards associated with the handling and use of DTBHQ. The guide summarizes key

toxicological endpoints, details the experimental methodologies for toxicity testing based on

standardized protocols, and illustrates relevant biological pathways and experimental

workflows.
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Property Value

Chemical Name 2,5-Di-tert-butylhydroquinone

Synonyms DTBHQ, 2,5-Di-tert-butylbenzene-1,4-diol

CAS Number 88-58-4

Molecular Formula C₁₄H₂₂O₂

Molecular Weight 222.33 g/mol

Appearance White to light tan crystalline solid

Melting Point 212 - 218 °C

Solubility Practically insoluble in water; Soluble in ethanol

Toxicological Data
The following tables summarize the available quantitative and qualitative toxicity data for 2,5-
Di-tert-butylhydroquinone.

Table 2.1: Acute Toxicity
Endpoint Species Route Value

Classificati
on

Reference

LD₅₀ Rat Oral
800 - 1,600

mg/kg

Harmful if

swallowed
[1]

LD₅₀ Mouse Oral
800 - 1,000

mg/kg

Harmful if

swallowed
[2]

LD₅₀ Guinea Pig Dermal
> 21,000

mg/kg
Not classified [1]

Table 2.2: Irritation and Sensitization
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Endpoint Species Result Classification Reference

Skin Irritation Rabbit

Slight to

moderate

irritation

Causes skin

irritation
[1]

Eye Irritation Rabbit Strong irritation
Causes serious

eye irritation
[1]

Skin

Sensitization
Guinea Pig Non-sensitizing

Not classified as

a skin sensitizer
[1]

Table 2.3: Genotoxicity
Assay Test System Result Conclusion Reference

Ames Test
Salmonella

typhimurium

No data available

for DTBHQ

specifically.

Related

compound TBHQ

has shown mixed

results.

Data

inconclusive for

DTBHQ

In vitro DNA

Damage
Plasmid DNA

Capable of

causing DNA

cleavage

Potential for

genotoxicity
[2]

In vitro Oxidative

DNA Damage
Calf thymus DNA

Induced

formation of 8-

hydroxydeoxygu

anosine

(8OHdG)

Potential for

oxidative DNA

damage

[2]

Table 2.4: Other Toxicological Endpoints
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Endpoint Finding Reference

Chronic Toxicity
No specific long-term studies

identified for DTBHQ.
[2]

Carcinogenicity
No specific carcinogenicity

studies identified for DTBHQ.
[2]

Reproductive and

Developmental Toxicity

No specific reproductive or

developmental toxicity studies

identified for DTBHQ.

[2]

Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of a substance like DTBHQ are

based on internationally recognized guidelines, such as those established by the Organisation

for Economic Co-operation and Development (OECD). The following sections describe the

methodologies for key toxicity studies.

Acute Oral Toxicity - Up-and-Down Procedure (OECD
425)
This method is used to determine the median lethal dose (LD₅₀) of a substance when

administered orally.

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often

slightly more sensitive).

Housing and Feeding: Animals are caged individually and have access to standard

laboratory diet and drinking water ad libitum.

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube. The volume administered is kept constant by varying the concentration of the

dosing solution.

Procedure: A sequential dosing approach is used. The first animal is dosed at a level just

below the best preliminary estimate of the LD₅₀. If the animal survives, the next animal is
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dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the

stopping criteria are met.

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin,

fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous

systems, and somatomotor activity and behavior pattern), and body weight changes for at

least 14 days.

Pathology: A gross necropsy is performed on all animals.

Start: Select Initial Dose Administer single oral dose to one animal Observe for 14 days for toxicity and mortality

Animal SurvivesOutcome

Animal Dies
Outcome

Increase dose for next animal

Stopping Criteria Met
(e.g., 3 reversals in sequence)

Decrease dose for next animal

Calculate LD50 using Maximum Likelihood Method End

Click to download full resolution via product page

Figure 1. Workflow for Acute Oral Toxicity Testing (OECD 425).

Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.

Test Animals: Healthy, young adult albino rabbits with intact skin.

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

Application: 0.5 g of the solid test substance, moistened with a small amount of a suitable

vehicle (e.g., water), is applied to a small area (~6 cm²) of the clipped skin and covered with

a gauze patch and semi-occlusive dressing.
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Exposure: The dressing is removed after a 4-hour exposure period.

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24,

48, and 72 hours after patch removal. The reactions are scored according to a standardized

grading system.

Data Analysis: The mean scores for erythema and edema are calculated for each

observation time point to determine the primary irritation index and classify the substance.

Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage.

Test Animals: Healthy, young adult albino rabbits.

Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for

solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains

untreated and serves as a control. The eyelids are held together for about one second after

instillation.

Observations: The eyes are examined for effects on the cornea (opacity), iris, and

conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.

Lesions are scored using a standardized system.

Reversibility: If effects are present at 72 hours, observations continue until the effects are

reversible or for a maximum of 21 days.

Skin Sensitization - Guinea Pig Maximization Test
(GPMT) (OECD 406)
The GPMT is a method to assess the potential of a substance to induce skin sensitization

(allergic contact dermatitis).

Test Animals: Young, healthy adult albino guinea pigs.

Induction Phase:
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Day 0: Intradermal injections of the test substance (with and without Freund's Complete

Adjuvant) and the adjuvant alone are made in the scapular region.

Day 7: A topical application of the test substance is made to the same site and covered

with an occlusive dressing for 48 hours.

Challenge Phase:

Day 21: A non-irritating concentration of the test substance is applied topically to a naive

site on the flank of both test and control animals under an occlusive patch for 24 hours.

Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours

after patch removal and scored.

Evaluation: A substance is considered a sensitizer if a significantly higher proportion of test

animals show a positive response compared to control animals.
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Figure 2. Workflow for the Guinea Pig Maximization Test (OECD 406).

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is used to assess the mutagenic potential of a substance.

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for a specific amino acid (e.g., histidine for Salmonella).
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Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.

Procedure:

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are

mixed with molten top agar and poured onto a minimal agar plate.

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated

together before being mixed with top agar and plated.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Evaluation: The number of revertant colonies (colonies that have mutated back to being able

to synthesize the required amino acid) is counted. A substance is considered mutagenic if it

causes a dose-dependent increase in the number of revertant colonies that is at least twice

the spontaneous background rate.

Mechanism of Toxicity
The primary mechanism of toxicity described for DTBHQ and related hydroquinones involves

the disruption of intracellular calcium (Ca²⁺) homeostasis.[2]

Inhibition of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase
(SERCA)
DTBHQ is known to be an inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase

(SERCA) pump.[3] The SERCA pump is responsible for sequestering Ca²⁺ from the cytosol

into the endoplasmic reticulum (ER), which is a major intracellular Ca²⁺ store.

Inhibition of SERCA by DTBHQ leads to:

Depletion of ER Ca²⁺ stores: As the pump is blocked, Ca²⁺ leaks from the ER into the

cytosol and is not pumped back in.

Elevation of cytosolic Ca²⁺: The leakage from the ER, coupled with the inability to re-

sequester Ca²⁺, leads to a sustained increase in the concentration of free Ca²⁺ in the
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cytoplasm.

Activation of Store-Operated Calcium Entry (SOCE): The depletion of ER Ca²⁺ stores

triggers the opening of calcium channels in the plasma membrane, leading to an influx of

extracellular Ca²⁺ and further elevating cytosolic Ca²⁺ levels.

This disruption of Ca²⁺ signaling can have numerous downstream effects, including activation

of various signaling pathways, mitochondrial dysfunction, and ultimately, cytotoxicity.
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Figure 3. Signaling pathway of DTBHQ-induced disruption of calcium homeostasis.
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Conclusion
2,5-Di-tert-butylhydroquinone is a moderately toxic substance following acute oral exposure

and is a significant skin and eye irritant.[1][2] The available data on skin sensitization suggests

it is not a sensitizer in guinea pigs.[1] However, there is a notable lack of data regarding chronic

toxicity, carcinogenicity, and reproductive/developmental toxicity. The genotoxicity profile is also

incomplete. The primary mechanism of toxicity appears to be the disruption of intracellular

calcium signaling through the inhibition of the SERCA pump.[3]

Researchers, scientists, and drug development professionals should handle DTBHQ with

appropriate personal protective equipment, including gloves and eye protection, and in a well-

ventilated area to avoid inhalation of dust.[1] Given the data gaps in chronic toxicity, long-term

exposure should be minimized. Further research is warranted to fully characterize the

toxicological profile of DTBHQ, particularly concerning its long-term effects and genotoxic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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